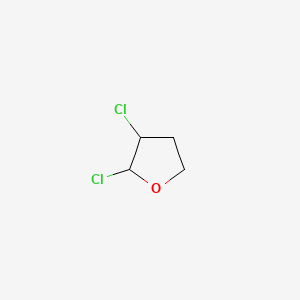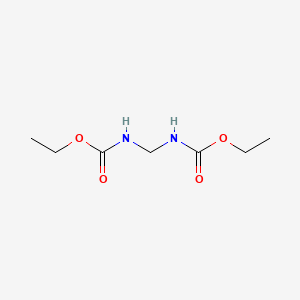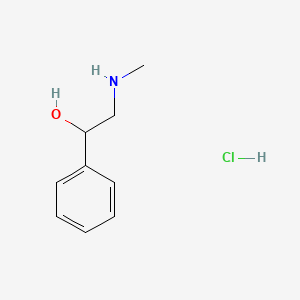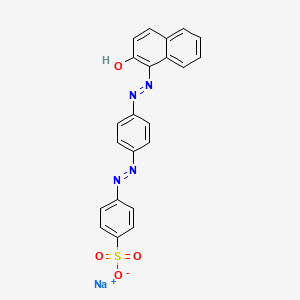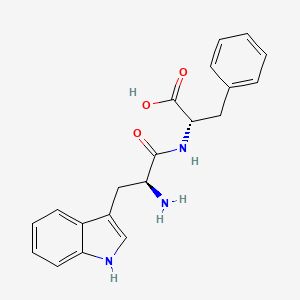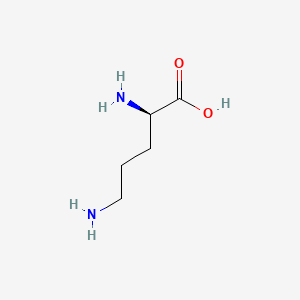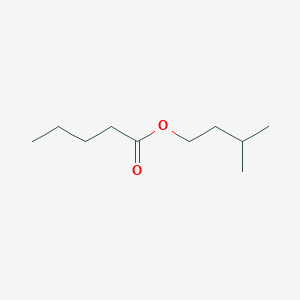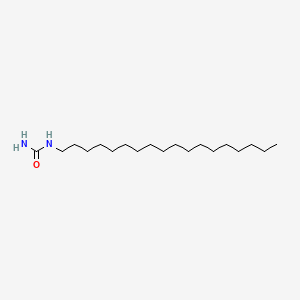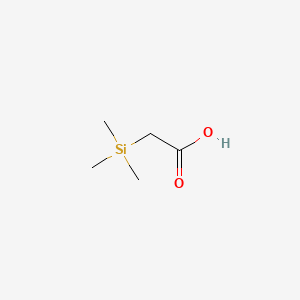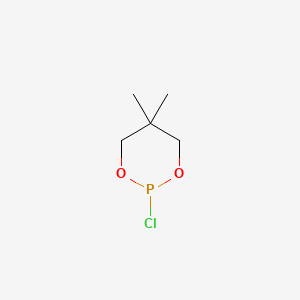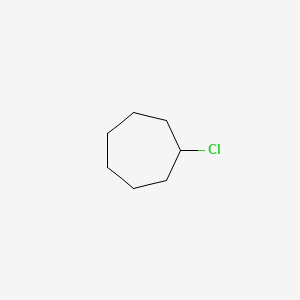
1,4-Dimethyl-2,5-diphenylbenzene
Descripción general
Descripción
1,4-Dimethyl-2,5-diphenylbenzene is a chemical compound with the molecular formula C20H18 and a molecular weight of 258.36 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 1,4-Dimethyl-2,5-diphenylbenzene involves the use of palladium(II) acetate, 1,2-dibromo-4,5-dimethylbenzene, 2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl, and phenylboronic acid . The treatment with Pd/C leads to the formation of 1,4-dimethyl-2,5-diphenylbenzene .Molecular Structure Analysis
The molecular structure of 1,4-Dimethyl-2,5-diphenylbenzene consists of a benzene ring with two methyl groups at the 1 and 4 positions and two phenyl groups at the 2 and 5 positions .Aplicaciones Científicas De Investigación
Photocyclisation Reactions
1,4-Dimethyl-2,5-diphenylbenzene has been studied in the context of photocyclisation reactions. For instance, Carruthers, Evans, and Pooranamoorthy (1975) explored the irradiation of similar compounds in benzene solutions, leading to the formation of complex structures like 6,12-dimethylchrysene (Carruthers, Evans, & Pooranamoorthy, 1975).
Synthesis of s-Indacenes
Dahrouch et al. (2001) researched the synthesis of 1,5-dihydropolyalkylated s-Indacenes starting from 2,5-dimethyl-1,4-bis(carboxyalkyl)benzenes. This process involved regiospecific cycloeliminations influenced by the methyl groups on the central benzene ring, indicating potential applications in creating specialized organic compounds (Dahrouch et al., 2001).
Spin State Investigation
Lockhart and Bergman (1981) used 1,4-dehydrobenzenes, chemically related to 1,4-Dimethyl-2,5-diphenylbenzene, to investigate spin states in radical pairs. Their findings about the spin states of these compounds under various conditions contribute to the understanding of fundamental chemical properties (Lockhart & Bergman, 1981).
Electrooptical Properties of Liquid Crystals
Chiba and Yoshizawa (2008) explored the electrooptical properties of a liquid crystal that includes a 2,3-difluoro-1,4-diphenylbenzene unit. This research offers insights into the potential use of such compounds in developing advanced liquid crystal displays with unique properties (Chiba & Yoshizawa, 2008).
Synthesis and Properties of Distyrylbenzene Derivatives
Bartholomew et al. (2000) investigated 1,4-distyrylbenzene derivatives, including compounds similar to 1,4-Dimethyl-2,5-diphenylbenzene, to understand their packing modes and crystal properties. Such research is crucial in the design of materials with specific structural and electronic properties (Bartholomew et al., 2000).
Safety And Hazards
Safety measures for handling 1,4-Dimethyl-2,5-diphenylbenzene include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
1,4-dimethyl-2,5-diphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSIRMATSRRTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=CC=C2)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347390 | |
| Record name | 1,4-dimethyl-2,5-diphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-2,5-diphenylbenzene | |
CAS RN |
20260-22-4 | |
| Record name | 1,4-dimethyl-2,5-diphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


